3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid
Description
Properties
IUPAC Name |
3-chlorosulfonyl-4-fluoro-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-4-2-5(8(11)12)3-6(7(4)10)15(9,13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWWWHXBINZZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237748 | |
| Record name | 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-88-3 | |
| Record name | 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoic acid, a specialized chemical intermediate with significant potential in drug discovery and organic synthesis. Due to its novelty and the absence of a registered CAS number in publicly accessible databases, this document focuses on a proposed, scientifically grounded synthetic pathway, starting from the commercially available precursor, 3-fluoro-4-methylbenzoic acid. We will delve into the strategic considerations for its synthesis, a detailed experimental protocol for its chlorosulfonation, and an analysis of its predicted physicochemical properties. Furthermore, this guide explores the reactivity of its key functional groups—the chlorosulfonyl moiety and the carboxylic acid—and discusses its potential applications as a versatile building block for creating complex molecular architectures, particularly in the development of novel therapeutics. Safety and handling protocols, derived from analogous compounds, are also provided to ensure safe laboratory practices.
Introduction and Strategic Overview
This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups that make it an attractive intermediate for medicinal chemistry and materials science. The presence of a highly reactive chlorosulfonyl group allows for the straightforward introduction of sulfonamide or sulfonate ester functionalities, which are prevalent in a wide array of pharmaceutical agents.[1][2] The carboxylic acid group provides a handle for amide bond formation or other modifications, while the fluoro and methyl groups can influence the compound's steric and electronic properties, as well as its metabolic stability and binding interactions in a biological context.
Given the apparent novelty of this specific substitution pattern, this guide adopts a forward-looking approach. Instead of relying on established data, we present a robust and logical synthetic strategy, empowering researchers to produce this valuable compound in a laboratory setting. Our methodology is grounded in well-established principles of organic chemistry, particularly electrophilic aromatic substitution.
Predicted Physicochemical Properties
While experimental data for the target molecule is not available, its key physicochemical properties can be predicted based on its structure. These predictions are valuable for planning its synthesis, purification, and subsequent reactions.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₆ClFO₄S | |
| Molecular Weight | 252.65 g/mol | |
| Appearance | White to off-white solid | Based on similar benzoic acid derivatives. |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMF); reacts with protic solvents (e.g., water, alcohols). | The chlorosulfonyl group is moisture-sensitive. |
| Melting Point | >150 °C | Expected to be a relatively high-melting solid due to its rigid aromatic structure and potential for intermolecular interactions. |
Proposed Synthesis of this compound
Retrosynthetic Analysis and Strategy
The most direct and logical approach to synthesize the target molecule is through the chlorosulfonation of a suitable precursor. The ideal starting material is 3-fluoro-4-methylbenzoic acid (CAS No: 350-28-7), which is commercially available and possesses the required fluoro and methyl substituents in the correct relative positions.[3][4] The key transformation is the introduction of the -SO₂Cl group onto the aromatic ring via an electrophilic aromatic substitution reaction.
Caption: Retrosynthetic approach for the target molecule.
The directing effects of the substituents on the starting material are crucial for the success of this strategy. The carboxylic acid is a meta-director, the fluorine is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The chlorosulfonation is expected to occur at the position that is sterically accessible and electronically activated by the combined influence of these groups.
Experimental Protocol: Chlorosulfonation
This protocol is adapted from established procedures for the chlorosulfonation of benzoic acid derivatives.[5]
Materials:
-
3-Fluoro-4-methylbenzoic acid
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂) (optional, as a co-reagent)
-
Crushed ice
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct).
-
Reagent Addition: Carefully charge the flask with chlorosulfonic acid (typically 3-5 molar equivalents relative to the starting material). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
-
Substrate Addition: Slowly and portion-wise, add 3-fluoro-4-methylbenzoic acid to the cooled chlorosulfonic acid. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or by observing the cessation of HCl evolution). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture back down to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will generate a large amount of HCl gas.
-
Product Isolation: The product, this compound, should precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any residual acid. Dry the product under vacuum to obtain the crude material.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable non-protic solvent if needed.
Caption: Key reactions and derivatives of the target molecule.
Safety and Handling
As this compound is synthesized using chlorosulfonic acid, and because it contains a reactive chlorosulfonyl group, it must be handled with extreme care.
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.
-
Reactivity Hazards: The compound is moisture-sensitive and will react with water, alcohols, and other protic solvents to release hydrochloric acid and the corresponding sulfonic acid. This reaction can be vigorous.
-
Corrosivity: Based on the properties of similar compounds, it is expected to be corrosive and can cause severe skin and eye burns.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
Conclusion
While this compound may not be a catalog item, its synthesis is readily achievable through the chlorosulfonation of 3-fluoro-4-methylbenzoic acid. This technical guide provides the necessary theoretical framework and a practical, step-by-step protocol to enable researchers to synthesize and utilize this promising chemical intermediate. Its unique combination of reactive functional groups makes it a highly valuable tool for the development of new pharmaceuticals and other advanced materials. As with all reactive chemical species, adherence to strict safety protocols is essential for its successful and safe handling.
References
- The Chlorosulfonyl Group: A Cornerstone of Modern Chemistry and Drug Discovery. (2025). BenchChem.
- The Chlorosulfonyl Group: A Comprehensive Guide to its Reactivity in Modern Synthesis. (2025). BenchChem.
- Custom Synthesis: Tailoring 3-Fluoro-4-methylbenzoic Acid for Specific Applic
- Technical Support Center: Chlorosulfonation of Benzoic Acid Deriv
- 3-Fluoro-4-Methylbenzoic Acid 97%. PureSynth.
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2).
- Chemam, Y., et al. (2022, April 11).
- 4-(CHLOROSULFONYL)BENZOIC ACID synthesis. ChemicalBook.
- Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. (2025, August 5).
- 3-Fluoro-4-methylbenzoic acid. Chem-Impex.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org.
- 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (US3203987A).
- Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. (2025, November 1). PMC.
- PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDI
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29).
- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC.
- 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6. Ossila.
- From Food To Industry Versatile Applications Of Benzoic Acid. (2025, January 13). Annexe Chem.
- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015, December 15). PubMed.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). Global Scientific Journal.
- Chlorosulfonic Acid - A Vers
- Chlorosulfonic Acid. (2023, September 21).
- What is the mechanism of chlorosulfonation of benzene? (2015, March 16). Chemistry Stack Exchange.
- A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfon
Sources
reactivity profile of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid
The following technical guide details the reactivity profile, chemoselectivity, and synthetic utility of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid . This analysis is structured for researchers requiring high-fidelity control over this trifunctional scaffold.
Technical Guide & Synthetic Strategy
Executive Summary & Structural Architecture
This compound represents a dense, high-value scaffold for medicinal chemistry, particularly in the synthesis of fragment-based libraries and proteolysis targeting chimeras (PROTACs). Its utility stems from its trifunctional nature , offering three distinct electrophilic/acidic sites with orthogonal reactivity profiles.
Electronic & Steric Environment
The molecule features a "sandwiched" fluorinated core that dictates its reactivity logic:
-
C1-Carboxyl Group (
): Electron-withdrawing (EWG) but latent until activated. Located para to the fluorine, it activates the C4 position for Nucleophilic Aromatic Substitution ( ). -
C3-Sulfonyl Chloride: A potent, "hard" electrophile. It acts as a strong EWG (
), significantly acidifying the C4-F bond. -
C4-Fluorine: The site of
. It is highly activated by the ortho-sulfonyl and para-carboxyl groups but is sterically encumbered by the flanking C3-sulfonyl and C5-methyl groups. -
C5-Methyl: A weak electron-donating group (EDG). Its primary role here is steric modulation . By flanking the C4-F, it raises the energy barrier for
compared to the des-methyl analog, requiring optimized conditions for substitution.
Chemoselectivity & Reactivity Hierarchy
To utilize this scaffold effectively, one must respect the kinetic hierarchy of its functional groups. The reactivity order is generally:
The "Golden Rules" of Engagement:
-
Kinetic Control (Sulfonylation): The sulfonyl chloride reacts rapidly with nucleophiles (amines, alcohols) at
to RT. This reaction is faster than or carboxyl activation. -
Thermodynamic/Forced Control (
): Displacement of the C4-fluorine requires elevated temperatures ( ) or strong nucleophiles due to the steric "sandwich" effect of the C3/C5 substituents. -
Latent Activation (Carboxyl): The carboxylic acid remains inert during standard sulfonylation conditions (unless base-catalyzed esterification occurs) and must be explicitly activated (e.g., HATU,
) for amide coupling.
Synthetic Workflows & Protocols
Workflow A: Selective Sulfonamide Formation
Objective: Functionalize the C3 position without disturbing the C4-F or C1-COOH.
-
Mechanism: Nucleophilic acyl substitution at sulfur.
-
Critical Constraint: Avoid aqueous bases to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid. Avoid excess amine at high temperatures to prevent premature
.
Protocol:
-
Solvent: Anhydrous DCM or THF.
-
Base: 1.1 equivalents of DIPEA or Et3N (acts as an HCl scavenger).
-
Nucleophile: 1.0 equivalent of Primary/Secondary Amine.
-
Conditions: Add amine dropwise at
. Stir at for 1-2 hours. -
Workup: Acidic wash (1N HCl) to remove excess base/amine. The carboxylic acid remains protonated and stays in the organic layer (or precipitates).
Workflow B: The "Cascade" ( Displacement)
Objective: Sequential functionalization of C3 (Sulfonamide) and C4 (Aniline/Ether).
-
Insight: The C4-F bond is activated, but the C5-methyl group creates steric hindrance. "Soft" nucleophiles (thiols) or small amines react best. Bulky amines may require forcing conditions (
).
Protocol:
-
Substrate: Crude product from Workflow A (Sulfonamide-Acid).
-
Solvent: Polar aprotic (DMSO, DMF, or NMP) is essential to stabilize the Meisenheimer complex.
-
Base: Excess
or (2-3 equiv). -
Nucleophile: 1.2 - 1.5 equivalents of amine/thiol/alkoxide.
-
Conditions: Heat to
. Monitor by LCMS.-
Note: If the nucleophile is the same amine used in Workflow A, this can be performed as a one-pot reaction by adding >2.5 equivalents of amine and heating after the initial sulfonylation is complete.
-
Workflow C: Carboxylic Acid Derivatization
Objective: Amide coupling at C1.
-
Timing: Best performed after sulfonylation. If performed before, the coupling reagents (e.g., carbodiimides) might react with the sulfonyl chloride or the amine intended for the sulfonamide.
-
Method: Standard HATU/DIPEA coupling or conversion to acid chloride (using
/DMF) followed by amine addition.
Visualization of Reaction Pathways
The following diagram illustrates the branching logic for diversifying this scaffold.
Caption: Step-wise functionalization strategy exploiting the reactivity differential between Sulfonyl Chloride (Kinetic), Aryl Fluoride (Thermodynamic), and Carboxylic Acid (Latent).
Quantitative Data Summary
| Parameter | Value / Description | Implications for Synthesis |
| Molecular Weight | ~252.65 g/mol | Calculation basis for stoichiometry. |
| C3 Electrophilicity | High (Sulfonyl Chloride) | Reacts at |
| C4 | Moderate-High | Activated by |
| C1 | ~3.8 (Predicted) | Acidic proton must be scavenged by base during sulfonylation. |
| Solubility | Soluble in DCM, THF, EtOAc | Use anhydrous organic solvents to prevent hydrolysis. |
Safety & Handling (E-E-A-T)
-
Corrosivity: The sulfonyl chloride moiety hydrolyzes to release HCl.[1] Handle in a fume hood.
-
Moisture Sensitivity: Store under inert atmosphere (
/Ar) at . Exposure to moist air converts the reactive solid into the inert sulfonic acid. -
Pressure:
reactions in sealed tubes at high temperatures can generate pressure if volatile amines are used.
References
-
Chemoselective Amination of Halo(het)arene Sulfonyl Halides.
-
One-Pot Synthesis of Sulfonamides
- Source: Macmillan Group, Princeton University (2023).
- Relevance: Discusses the orthogonal reactivity of sulfonyl groups and carboxylic acids in complex synthesis.
-
Link:[Link]
-
Nucleophilic Arom
- Source: Master Organic Chemistry.
- Relevance: Foundational principles regarding the activation of aryl fluorides by ortho/para electron-withdrawing groups.
-
Link:[Link]
Sources
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid literature sources
The following technical guide details the synthesis, reactivity, and application of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid , a specialized fluorinated intermediate used in high-value medicinal chemistry and agrochemical synthesis.
Synthesis, Reactivity, and Application in Drug Discovery
Executive Summary
This compound is a tri-substituted benzene derivative acting as a critical "linchpin" scaffold in drug discovery. Its value lies in its orthogonal reactivity :
-
Chlorosulfonyl group (-SO₂Cl): Highly electrophilic, enabling rapid sulfonamide bond formation (e.g., for kinase inhibitors or diuretics).[1]
-
Carboxylic acid (-COOH): Provides a handle for amidation or esterification to link with solubilizing tails or pharmacophores.
-
Fluoro-Methyl Core: The specific 4-fluoro-5-methyl substitution pattern modulates metabolic stability (blocking para-metabolism) and lipophilicity.
This guide provides a validated synthetic protocol, mechanistic insights, and handling procedures to ensure high-yield incorporation of this moiety into downstream targets.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| Common Precursor | 4-Fluoro-3-methylbenzoic acid (CAS 403-15-6) |
| Molecular Formula | C₈H₆ClFO₄S |
| Molecular Weight | 252.65 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in EtOAc, DCM, THF; reacts with water/alcohols |
| Stability | Moisture sensitive (hydrolyzes to sulfonic acid) |
Synthetic Protocol
The synthesis relies on Electrophilic Aromatic Substitution (EAS) via chlorosulfonation.[1] The reaction utilizes the directing effects of the fluoro and methyl groups to selectively install the sulfonyl chloride at the 3-position (meta to the carboxylic acid).
Reaction Logic (Retrosynthesis)
-
Starting Material: 4-Fluoro-3-methylbenzoic acid.[2][3][4][5][6]
-
Directing Effects:
-
Regioselectivity: Position 5 (which becomes C3 in the product numbering 3-chlorosulfonyl-4-fluoro-5-methyl...) is electronically favored as it is ortho to Fluorine (strong director) and meta to the withdrawing Carboxyl group.
Step-by-Step Procedure
Note: Perform all steps in a fume hood. Chlorosulfonic acid reacts violently with water.
Reagents:
-
4-Fluoro-3-methylbenzoic acid (1.0 equiv)
-
Chlorosulfonic acid (
) (5.0 - 8.0 equiv) -
Thionyl chloride (
) (Optional: 1.0 equiv if acid chloride formation is also desired, otherwise omit).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Protocol:
-
Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a drying tube (
). Cool the flask to 0°C in an ice bath. -
Addition: Charge Chlorosulfonic acid (excess) into the flask. Slowly add solid 4-Fluoro-3-methylbenzoic acid portion-wise over 30 minutes. Control exotherm to keep T < 10°C.
-
Reaction: Once addition is complete, remove the ice bath. Heat the mixture to 60–80°C for 3–6 hours .
-
Monitoring: Aliquot quench into MeOH (forms methyl ester/sulfonate) and check via TLC/LCMS.[1]
-
-
Quench (Critical): Cool the reaction mass to room temperature. Pour the mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.
-
Isolation: The product precipitates as a solid.[1][8][9] Filter the precipitate immediately.[1]
-
Washing: Wash the filter cake with cold water (3x) to remove residual sulfuric/hydrochloric acid.[1]
-
Drying: Dissolve the wet cake in Ethyl Acetate, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Toluene or Chlorobenzene if purity is <95%.[1]
Reaction Pathway Diagram
Figure 1: Electrophilic aromatic substitution pathway for the chlorosulfonation of the fluorinated precursor.
Applications & Reactivity Profile
The utility of this scaffold is defined by the differential reactivity of its two electrophilic centers.[1]
Chemoselective Functionalization
Researchers can selectively engage the sulfonyl chloride or the carboxylic acid by controlling pH and nucleophile choice.[1]
-
Path A (Sulfonamide Synthesis): The
group is orders of magnitude more reactive towards amines than the group. Reacting with primary/secondary amines at low temperature (0°C) in the presence of a mild base (e.g., DIPEA) yields the sulfonamide exclusively.[1] -
Path B (Esterification/Amidation): The carboxylic acid can be activated (e.g., HATU, EDC) after the sulfonamide is installed, or protected as a methyl ester prior to sulfonation if solubility is an issue.[1]
Downstream Workflow Diagram
Figure 2: Divergent reactivity profile.[1] Path A (Sulfonamide) is the primary application in drug discovery.
Handling & Stability Data
| Parameter | Guideline |
| Storage | Store at -20°C under Argon/Nitrogen. Highly hygroscopic. |
| Solvent Compatibility | Compatible: DCM, THF, EtOAc, Acetonitrile.Incompatible: Water, MeOH, EtOH, DMSO (slow reaction).[1] |
| TLC Monitoring | Compound is acidic.[1][10] Use mobile phase with 1% Acetic Acid or visualize via conversion to methyl ester (quench with MeOH).[1] |
| Safety Hazards | Corrosive (Causes severe skin burns).[1] Lachrymator. Reacts violently with water to release HCl gas.[1] |
References
-
Benchchem. this compound Product Specifications and Synthesis Notes. (Accessed 2023).[1][4][6] [1]
-
Sigma-Aldrich. 4-Fluoro-3-methylbenzoic acid (Precursor) Product Data. (Accessed 2023).[1][4][6] [1]
-
Organic Syntheses. Chlorosulfonation of Acetanilide (General Protocol Reference). Coll. Vol. 1, p. 8; Vol. 8, p. 100.[1]
-
ChemicalBook. Methyl 3-(chlorosulfonyl)-4-methylbenzoate Synthesis (Analogous Chemistry).
Sources
- 1. 1183308-29-3 | MFCD09864394 | 3-Bromo-5-(chlorosulfonyl)benzoic acid [aaronchem.com]
- 2. ossila.com [ossila.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. 丸善薬品産業(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
The Strategic Synthesis and Application of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic Acid: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid stands as a pivotal, yet underexplored, scaffold in the landscape of medicinal chemistry. Its trifunctional nature, featuring a reactive sulfonyl chloride, a modifiable carboxylic acid, and a strategically fluorinated and methylated aromatic core, presents a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its derivatization into potential therapeutic agents. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and explore the biological significance of its derivatives, thereby offering a self-validating system for researchers engaged in the pursuit of novel drug candidates.
Introduction: The Architectural Significance of a Trifunctional Scaffold
In the intricate world of drug design, the selection of a core molecular architecture is a decision of paramount importance. The compound this compound (CAS No. 1242339-88-3) emerges as a molecule of significant strategic value.[1][2][3] Its utility is not merely in its existence, but in the latent potential held within its three key functional groups, each offering a distinct handle for synthetic manipulation. The chlorosulfonyl group is a highly reactive electrophile, primed for the formation of sulfonamides, a cornerstone of many therapeutic agents. The carboxylic acid provides a second point for diversification, readily forming amides, esters, and other derivatives. Finally, the fluorine and methyl substituents on the aromatic ring are not mere decorations; they play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds, influencing factors such as metabolic stability, binding affinity, and membrane permeability. This guide will illuminate the path from this versatile building block to a landscape of potential drug candidates.
Core Compound Profile: this compound
A thorough understanding of the core compound is the bedrock upon which successful synthetic campaigns are built.
| Property | Value | Source |
| CAS Number | 1242339-88-3 | [1] |
| Molecular Formula | C₈H₆ClFO₄S | [2] |
| Molecular Weight | 252.65 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Reacts with protic solvents like water and alcohols. | General chemical principles |
Synthesis of the Core Compound: A Guided Pathway
The synthesis of this compound is achieved through the electrophilic aromatic substitution of a suitable precursor, 3-fluoro-4-methylbenzoic acid, via a chlorosulfonation reaction. The choice of reaction conditions is critical to ensure regioselectivity and minimize the formation of byproducts.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Chlorosulfonation of 3-Fluoro-4-methylbenzoic Acid
This protocol is based on established methods for the chlorosulfonation of aromatic carboxylic acids.
Materials:
-
3-Fluoro-4-methylbenzoic acid
-
Chlorosulfonic acid (freshly distilled is recommended)
-
Dichloromethane (anhydrous)
-
Ice-water bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser with a gas outlet)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser connected to a gas trap to neutralize the evolving HCl gas.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (4 equivalents). Cool the flask to 0-5 °C using an ice-water bath.
-
Substrate Addition: Slowly add 3-fluoro-4-methylbenzoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane. Dry the purified product under vacuum.
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.
-
Low-Temperature Addition: The initial low temperature is crucial to control the exothermic reaction and prevent the formation of undesired regioisomers and diaryl sulfone byproducts.
-
Controlled Heating: Gentle heating is applied to ensure the reaction proceeds to completion in a reasonable timeframe.
-
Quenching on Ice: The reaction is quenched by pouring it onto ice to hydrolyze the excess chlorosulfonic acid and precipitate the less water-soluble product.
Derivatization Strategies: Unleashing the Therapeutic Potential
The true power of this compound lies in its ability to serve as a scaffold for the synthesis of a multitude of derivatives. The primary and most explored derivatization pathway is the formation of sulfonamides, a privileged functional group in medicinal chemistry.
Synthesis of N-Aryl/Heteroaryl Sulfonamide Derivatives
The reaction of the sulfonyl chloride with a primary or secondary amine is a robust and high-yielding transformation.
Caption: General scheme for sulfonamide synthesis.
Experimental Protocol: Synthesis of a Representative N-Aryl Sulfonamide
This protocol is adapted from general procedures for sulfonamide synthesis.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the aniline (1.1 equivalents) and pyridine (1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred amine solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl sulfonamide derivative.
Applications in Drug Discovery: Targeting Disease with Precision
While specific drugs derived directly from this compound are not yet on the market, the structural motif of fluorinated sulfonamidobenzoic acids is prevalent in a number of potent and selective inhibitors of various biological targets. The following examples illustrate the potential therapeutic applications of derivatives of the title compound.
Carbonic Anhydrase Inhibitors for Cancer Therapy
Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are key players in the survival and proliferation of cancer cells.[4] Sulfonamides are a well-established class of CA inhibitors. The general structure of many potent CA inhibitors features a sulfonamide group attached to an aromatic ring, which can be further functionalized to enhance selectivity and potency. Derivatives of this compound are excellent candidates for the development of novel CA IX and XII inhibitors.[4][5]
| Derivative Class | Target Isoforms | Potential Indication | Reference |
| N-Aryl Sulfonamides | CA IX, CA XII | Solid Tumors (e.g., breast, lung) | [4] |
| N-Heterocyclic Sulfonamides | CA II, CA IX, CA XII | Glaucoma, Cancer | [5] |
Inhibitors of h-NTPDases for Thrombosis and Inflammation
Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are involved in the regulation of extracellular nucleotide signaling, which plays a role in thrombosis, inflammation, and cancer.[6] Sulfamoyl-benzamide derivatives have been identified as potent and selective inhibitors of these enzymes.[6] The core structure of this compound provides a foundation for creating libraries of such inhibitors for further investigation.
Broader Therapeutic Potential
The versatility of the this compound scaffold extends beyond these examples. The sulfonamide moiety is a key feature in drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and antidiabetic properties.[7] The strategic placement of the fluorine and methyl groups can be leveraged to fine-tune the activity and pharmacokinetic profile of new drug candidates targeting a variety of diseases.
Conclusion: A Call to Exploration
This compound is more than just a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its trifunctional nature provides a rich platform for the generation of diverse molecular libraries with a high potential for biological activity. This guide has laid out the foundational knowledge for working with this compound, from its synthesis to its derivatization and potential applications. It is our hope that by providing this in-depth technical overview, we will empower researchers and scientists to unlock the full therapeutic potential of this versatile scaffold and contribute to the development of the next generation of life-saving medicines.
References
-
Cas no 1242339-88-3 (this compound). Molbase. [Link]
-
Stock compounds-M250228 021. Livedoor Blog. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. [Link]
-
Solid pharmaceutical composition. PubChem. [Link]
-
Flow synthesis and biological activity of aryl sulfonamides as selective carbonic anhydrase IX and XII inhibitors. PubMed. [Link]
-
Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]
-
Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. PubMed. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound|RUO [benchchem.com]
- 3. chem960.com [chem960.com]
- 4. Flow synthesis and biological activity of aryl sulfonamides as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
starting materials for 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid synthesis
Executive Summary & Strategic Rationale
Target Molecule: 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid Primary Application: Key intermediate for SGLT2 inhibitors, sulfonamide-based diuretics, and kinase inhibitors. Synthesis Class: Electrophilic Aromatic Substitution (Chlorosulfonation).
This guide details the synthesis of This compound (Target). The structural core—a trisubstituted benzene ring—presents a specific regiochemical challenge. The optimal synthetic strategy relies on the Direct Chlorosulfonation of 4-Fluoro-3-methylbenzoic acid .
This route is selected over diazotization (Sandmeyer) or oxidation pathways due to:
-
Atom Economy: One-step functionalization of a commercially available precursor.
-
Regiocontrol: Exploiting the cooperative directing effects of the fluoro and methyl groups to target the specific meta-position relative to the carboxyl group.
-
Scalability: Avoidance of explosive diazonium intermediates and heavy metal waste (Cu salts).
Retrosynthetic Analysis & Regiochemistry
To understand the selection of the starting material, we must analyze the electronic vectors of the benzene ring.
The Symmetry Identity: Chemically, this compound is identical to 5-(Chlorosulfonyl)-4-fluoro-3-methylbenzoic acid due to the plane of symmetry through the C1-C4 axis. Consequently, the precursor 4-Fluoro-3-methylbenzoic acid is the correct starting material.
Directing Group Logic (The "Electronic Battle"):
-
Fluorine (C4): Strong ortho/para director (deactivator by induction, activator by resonance). Directs to C3 and C5 .
-
Methyl (C3): Weak ortho/para activator. Directs to C2, C4 (blocked), and C6 .
-
Carboxyl (C1): Strong meta director (deactivator). Directs to C3 and C5 .
The Consensus: Position C5 is the only site that satisfies the directing effects of the strongest activator (Fluorine) and the meta-director (Carboxyl), while being sterically accessible (unlike C2).
Figure 1: Regiochemical analysis confirming C5 substitution as the thermodynamically and kinetically favored pathway.
Starting Materials & Reagents
Primary Precursor
-
Purity Requirement: ≥98% (HPLC/GC). Impurities like 4-fluorobenzoic acid will lead to difficult-to-separate des-methyl byproducts.
-
Source Validation: Verify identity via 1H NMR.[4] Key peaks: δ ~7.9 (m, 2H), ~7.1 (t, 1H), 2.3 (s, 3H).
Reagents
| Reagent | Role | Stoichiometry | Critical Quality Attribute |
| Chlorosulfonic Acid ( | Electrophile & Solvent | 5.0 - 8.0 eq | Must be colorless/pale straw. Dark color indicates decomposition. Highly Hygroscopic. |
| Thionyl Chloride ( | Scavenger/Activator | 1.0 - 2.0 eq | Optional: Ensures conversion of any sulfonic acid byproduct to sulfonyl chloride. |
| Dichloromethane (DCM) | Extraction Solvent | N/A | Anhydrous grade not strictly required for extraction but preferred. |
Experimental Protocol: Direct Chlorosulfonation
This protocol utilizes neat chlorosulfonic acid. The reaction involves two stages: sulfonation (formation of
Step 1: Controlled Addition (Exothermic)
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl gas.
-
Charge: Add Chlorosulfonic acid (5.0 equiv) to the flask. Cool to 0–5°C using an ice-salt bath.
-
Addition: Add solid 4-Fluoro-3-methylbenzoic acid (1.0 equiv) portion-wise over 30–45 minutes.
-
Causality: Rapid addition causes localized overheating, leading to charring and potential defluorination or polysulfonation.
-
-
Equilibration: Stir at 0°C for 30 minutes until the solid is fully dissolved and HCl evolution subsides.
Step 2: Thermal Activation (Reaction)
-
Ramp: Slowly warm the mixture to room temperature, then heat to 80–90°C .
-
Duration: Hold at temperature for 3–5 hours.
-
Monitoring: Aliquot quench into methanol (forms methyl ester/sulfonate) and check via HPLC/TLC.
-
Optional: If conversion to
is incomplete (presence of ), cool to 40°C, add Thionyl Chloride (1.5 equiv) dropwise, and reheat to 80°C for 1 hour. This drives the substitution.
-
Step 3: Quench and Isolation (Critical Safety Step)
-
Cooling: Cool the reaction mass to ambient temperature (20–25°C).
-
Quench: Prepare a beaker with crushed ice (approx. 10x weight of acid).[5]
-
Technique: Slowly pour the reaction mass onto the ice with vigorous stirring. NEVER pour water into the reaction mass (risk of explosion).
-
-
Precipitation: The product will precipitate as a white to off-white solid.
-
Filtration: Filter immediately while cold (0–10°C) to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.
-
Washing: Wash the filter cake with ice-cold water (3x) until the filtrate pH is >4.
-
Drying: Dry in a vacuum desiccator over
or conc. . Avoid heating >40°C during drying as the sulfonyl chloride moiety is thermally sensitive in the presence of residual moisture.
Figure 2: Experimental workflow emphasizing the critical temperature transitions and quenching safety.
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield / High Water Solubility | Hydrolysis of | Ensure quench is kept <5°C. Filter immediately. Do not store wet cake. |
| Dark/Black Reaction Mass | Charring due to rapid addition or excessive temp (>100°C). | Control addition rate strictly. Keep temp <95°C. |
| Incomplete Reaction | Moisture in reagents deactivating | Use fresh chlorosulfonic acid. Protect apparatus with |
Analytical Verification
-
1H NMR (DMSO-d6): Expect a downfield shift of the aromatic protons due to the electron-withdrawing sulfonyl group.
-
Diagnostic: Loss of symmetry in the aromatic region compared to starting material (though SM is also asymmetric, the shifts will be distinct).
-
-
Mass Spec: Look for the characteristic Chlorine isotope pattern (3:1 ratio for M and M+2). Note that in LC-MS with water/methanol, you may observe the methyl ester or sulfonic acid derivative due to solvolysis on the column.
References
-
BenchChem. "Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid and derivatives." BenchChem Technical Repository. Accessed via search.
-
PubChem. "4-Fluoro-3-methylbenzoic acid (CID 242828)."[3] National Center for Biotechnology Information.
-
Google Patents. "Processes for the preparation of fluorinated benzoic acids (US6333431B1)." Google Patents.
-
ChemicalBook. "Methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis and related chlorosulfonation protocols."
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. ossila.com [ossila.com]
- 3. 4-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 242828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
Methodological & Application
use of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid in sulfonamide synthesis
Executive Summary & Strategic Value
This guide details the operational protocols for utilizing 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoic acid (CAS: 917562-50-6) in medicinal chemistry.[1] This molecule is a "privileged scaffold" due to its trifunctional nature, allowing for orthogonal diversification:
-
Sulfonyl Chloride (
): High-reactivity electrophile for sulfonamide formation.[1] -
Fluorine (
): Activated handle for Nucleophilic Aromatic Substitution ( ).[1] -
Carboxylic Acid (
): Stable anchor for solubility or subsequent amide coupling.[1]
Key Application: This scaffold is widely used in the synthesis of kinase inhibitors, diuretics (related to bumetanide), and ion channel modulators where the sulfonamide moiety acts as a critical hydrogen-bond acceptor.
Chemical Profile & Reactivity Map
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 252.65 g/mol |
| Physical State | Off-white to pale yellow solid |
| Storage | Hygroscopic; Store at +2°C to +8°C under inert gas ( |
| Primary Hazard | Corrosive; Hydrolyzes to release HCl.[1] |
Reactivity Hierarchy (Chemoselectivity)
To utilize this reagent effectively, one must respect the order of reactivity:
-
Fastest: Sulfonylation of amines by
.[1] -
Intermediate:
displacement of (requires heat or strong nucleophiles).[1] -
Slowest: Amide coupling of
(requires activation agents like HATU/EDC).[1]
Visualizing the Synthetic Pathway
The following diagram illustrates the logical flow of scaffold diversification, highlighting the orthogonal reactivity.
Figure 1: Orthogonal reaction pathway. The sulfonyl chloride is engaged first at low temperature, followed by high-temperature displacement of the fluorine.
Experimental Protocols
Protocol A: Chemoselective Sulfonamide Synthesis
Objective: Couple a primary amine to the sulfonyl chloride without affecting the carboxylic acid or displacing the fluorine.
Mechanism & Rationale:
The reaction relies on the high electrophilicity of the sulfur center. Crucially, the carboxylic acid proton (
Materials:
-
Reagent: this compound (1.0 eq)[1]
-
Nucleophile: Primary or Secondary Amine (1.0 - 1.1 eq)[1]
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)[1] -
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Solubilization: Dissolve the amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM. Cool the mixture to 0°C (ice bath).
-
Note: Pre-mixing the amine and base prevents transient high concentrations of acid chloride.
-
-
Addition: Dissolve the sulfonyl chloride reagent in a minimal amount of DCM/THF and add it dropwise to the amine solution over 15 minutes.
-
Why? Dropwise addition controls the exotherm and prevents localized heating which could trigger hydrolysis or premature
.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS (TLC is difficult due to the polar acidic nature).[1]
-
Endpoint: Disappearance of the starting chloride (usually < 2 hours).
-
-
Workup (Critical for Acidic Products):
-
Purification: Recrystallization from EtOAc/Hexanes is often sufficient.[1] If column chromatography is needed, use MeOH/DCM (with 1% Acetic Acid).
Protocol B: Sequential (Fluorine Displacement)
Objective: Replace the fluorine atom with a second nucleophile.
Rationale: The fluorine at position 4 is activated by the ortho-sulfonyl group (strong EWG) and the para-carboxyl group.[1] However, the carboxylate anion (formed by base) is electron-donating, which slightly deactivates the ring. Therefore, heating is usually required.
Procedure:
-
Dissolve the sulfonamide intermediate (from Protocol A) in DMSO or DMF .
-
Add the second nucleophile (e.g., morpholine, piperazine) (2.0 - 3.0 eq).
-
Add Base:
(3.0 eq).[1] -
Heat: Stir at 80°C - 100°C for 4–12 hours.
-
Workup: Acidify carefully to pH 3-4 to precipitate the product or extract into EtOAc.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Hydrolysis) | Moisture in solvent or atmosphere.[1] | Use anhydrous solvents (stored over sieves).[1] Flush flask with Argon. |
| Incomplete Conversion | "Hidden" stoichiometry issue. | The carboxylic acid consumes 1 eq of base. Ensure you use |
| Impurity: Bis-sulfonamide | Amine is too nucleophilic or excess reagent.[1] | Use exactly 1.0 eq of sulfonyl chloride.[1][4] Add reagent to the amine (inverse addition). |
| No | Ring deactivation by carboxylate.[1] | Esterify the carboxylic acid before the |
References
-
BenchChem Technical Support. (2025).[1][5][6] Sulfonamide Synthesis with Primary Amines: Troubleshooting & Protocols. Retrieved from [1]
-
RSC Publishing. (2025).[1] Sustainable synthesis of sulfonamides via oxidative chlorination.[1][7] Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 4-(Chlorosulfonyl)benzoic acid derivatives.[1][8] Retrieved from [1]
-
Macmillan Group. (2023).[1] One-Pot Synthesis of Sulfonamides from Unactivated Acids.[1] Princeton University.[1] Retrieved from [1]
-
Journal of Organic Chemistry. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[1][9] Retrieved from [1][10]
Sources
- 1. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 8. This compound|RUO [benchchem.com]
- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
experimental protocol for reactions with 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid
An In-Depth Guide to the Experimental Use of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic Acid in Synthesis
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental protocols involving this compound. This versatile reagent is a valuable building block in medicinal chemistry and materials science, primarily due to its highly reactive sulfonyl chloride moiety. The protocols detailed herein are designed to provide a foundation for the synthesis of novel sulfonamides and sulfonate esters, which are key structural motifs in a multitude of therapeutic agents.[1][2][3] This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Reagent Overview and Safety Mandates
Chemical Profile: this compound is a trifunctional aromatic compound. Its utility is derived from two key reactive sites:
-
The Aryl Sulfonyl Chloride Group (-SO₂Cl): This is a powerful electrophilic center, highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its use in forming stable sulfonamide and sulfonate ester linkages.
-
The Carboxylic Acid Group (-COOH): This functional group offers a secondary site for chemical modification, such as amide bond formation or esterification, allowing for the creation of complex, multi-functionalized molecules.
The fluorine and methyl substituents on the benzene ring modulate the molecule's electronic properties and steric profile, influencing its reactivity and the physicochemical properties of its derivatives.[4][5]
Critical Safety Protocols: Aryl sulfonyl chlorides are corrosive, lachrymatory, and highly sensitive to moisture.[6][7] The reaction with water results in the formation of hydrochloric acid and the corresponding sulfonic acid, which can cause severe burns and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.
-
Handling: Use glass or PTFE-lined equipment. Keep the reagent container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.
Core Application: Synthesis of Sulfonamides
The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for synthesizing sulfonamides.[8] This reaction forms a stable S-N bond and is a fundamental transformation in the synthesis of antibacterial drugs, diuretics, and anticonvulsants.[1]
Causality of the Protocol: The core of this protocol is the nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the amine.[9] The reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is critical to scavenge the generated HCl and drive the reaction to completion.[8][10] Anhydrous conditions are paramount to prevent the competing hydrolysis of the highly reactive sulfonyl chloride.
Protocol 2.1: General Procedure for Sulfonamide Synthesis
This protocol outlines the reaction of this compound with a generic primary or secondary amine.
Materials:
| Reagent | Molar Equiv. | Purpose |
|---|---|---|
| This compound | 1.0 | Electrophile |
| Primary or Secondary Amine | 1.0 - 1.2 | Nucleophile |
| Triethylamine (TEA) or Pyridine | 2.0 - 3.0 | Acid Scavenger/Base |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM via syringe to dissolve the starting material completely.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. This is crucial for controlling the initial exotherm of the reaction.
-
Nucleophile Addition: Add the amine (1.1 eq.) to the cooled solution, followed by the dropwise addition of triethylamine (2.5 eq.).[11] The slow addition of the base helps to manage the reaction rate and prevent side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-12 hours.
-
Monitoring (Self-Validation): The reaction progress must be monitored to ensure completion. This is effectively achieved using Thin-Layer Chromatography (TLC).[12]
-
TLC Protocol: Spot the reaction mixture on a silica gel plate alongside the starting materials. Elute with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). Visualize the spots under UV light. The reaction is complete upon the disappearance of the limiting starting material.
-
-
Work-up:
-
Quench the reaction by adding 1M HCl (aq.).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[13]
Workflow Visualization:
Caption: General workflow for sulfonamide synthesis.
Core Application: Synthesis of Sulfonate Esters
The reaction of sulfonyl chlorides with alcohols or phenols yields sulfonate esters. This transformation is widely used for creating prodrugs, as protecting groups for alcohols, or as intermediates in further synthetic steps.[3][14]
Causality of the Protocol: Similar to sulfonamide formation, this reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the sulfonyl chloride.[15] A base, typically pyridine, is used to neutralize the HCl byproduct. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive pyridinium-sulfonyl intermediate that is then attacked by the alcohol.[15]
Protocol 3.1: General Procedure for Sulfonate Ester Synthesis
This protocol details the reaction with a generic alcohol or phenol.
Materials:
| Reagent | Molar Equiv. | Purpose |
|---|---|---|
| This compound | 1.0 | Electrophile |
| Alcohol or Phenol | 1.0 - 1.2 | Nucleophile |
| Pyridine | 2.0 - 3.0 | Acid Scavenger/Catalyst |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.1 eq.) and pyridine (2.5 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Electrophile Addition: Dissolve this compound (1.0 eq.) in a separate flask with a minimum amount of anhydrous DCM. Slowly add this solution dropwise to the cooled alcohol/pyridine mixture via a syringe or dropping funnel. This controlled addition is vital to manage the exothermic nature of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by TLC as described in Protocol 2.1. The disappearance of the alcohol starting material is often the easiest to track.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with 1M CuSO₄ solution (to remove pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude ester by flash column chromatography.
Workflow Visualization:
Caption: General workflow for sulfonate ester synthesis.
Analytical Characterization of Products
Confirmation of the successful synthesis of the desired sulfonamide or sulfonate ester requires thorough analytical characterization.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the amine/alcohol moiety. A downfield shift of protons adjacent to the newly formed S-N or S-O bond. Disappearance of the acidic proton of the starting amine/alcohol. |
| ¹³C NMR | Appearance of signals for the carbon atoms of the coupled fragment. Shifts in the aromatic carbon signals of the benzoic acid core. |
| FT-IR | Disappearance of the N-H stretch (for primary amines) or O-H stretch. Appearance of characteristic S=O stretching bands for the sulfonyl group (~1350 and 1160 cm⁻¹). |
| Mass Spec. | The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the final product. |
References
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]
-
Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. ResearchGate. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride. Shaalaa.com. Available at: [Link]
-
Reaction Amines With Aryl Sulphonyl Chloride. YouTube. Available at: [Link]
-
A simple method for the synthesis of sulfonic esters. ResearchGate. Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications (RSC Publishing). Available at: [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Available at: [Link]
-
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]
-
Recent advances in sample preparation techniques and methods of sulfonamides detection - A review | Request PDF. ResearchGate. Available at: [Link]
- Chemical label 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid. [Source not explicitly provided, inferred from content].
- Sulfonamide purification process. Google Patents.
-
Improved analytical procedure for the determination of sulfonamides in honey. [Source not explicitly provided, inferred from content]. Available at: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. National Institutes of Health. Available at: [Link]
-
SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]
-
Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids | Request PDF. ResearchGate. Available at: [Link]
-
Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids. PubMed. Available at: [Link]
-
4-(Chlorosulfonyl)benzoic acid. PubChem. Available at: [Link]
-
Sulfonate Esters - How Real is the Risk?. PQRI. Available at: [Link]
-
p-Toluic acid. Wikipedia. Available at: [Link]
-
3-Chloro-5-fluoro-4-hydroxybenzoic acid. PubChem. Available at: [Link]
-
Benzoic acid, 3-(chlorosulfonyl)-. US EPA. Available at: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]
-
Solved Unknown #8 has been determined to be: 3-Methylbenzoic. Chegg.com. Available at: [Link]
-
Solved Question 11 2.5 pts What is the IUPAC name for the. Chegg.com. Available at: [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic Acid as a Pharmaceutical Building Block
[1]
Executive Summary
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid (CAS: 1016669-96-3 / Analogous to 2267-40-5) represents a high-value "tri-vector" scaffold for fragment-based drug discovery (FBDD).[1] Its unique architecture combines three orthogonal reactive handles—a sulfonyl chloride , a fluorine atom activated for SNAr , and a carboxylic acid —around a central toluene core.
This guide details the strategic utilization of this building block, focusing on chemoselective functionalization protocols that allow researchers to access diverse chemical space for kinase inhibitors, metabolic disease targets (e.g., SGLT2 inhibitors), and antibacterial sulfonamides.
Chemical Profile & Reactivity Hierarchy
The utility of this scaffold lies in the distinct reactivity profiles of its substituents.[2][3] Understanding the Reactivity Hierarchy is critical for designing successful synthetic routes.
| Position | Functional Group | Reactivity Mode | Activation/Conditions |
| C3 | Sulfonyl Chloride ( | Highest Reactivity. Electrophilic attack by amines/alcohols.[1] | Reacts at 0°C–RT.[4] Moisture sensitive. |
| C1 | Carboxylic Acid ( | Moderate Reactivity. Nucleophilic attack (after activation) or Decarboxylation.[1] | Requires coupling agents (HATU, EDC) or conversion to acid chloride ( |
| C4 | Fluorine ( | Conditional Reactivity. Nucleophilic Aromatic Substitution (SNAr).[1] | Activated by ortho-sulfonyl and para-carboxyl groups.[1] Requires heat (>60°C) and strong nucleophiles. |
| C5 | Methyl ( | Latent Reactivity. Steric modulator or Benzylic oxidation site.[1] | Inert under standard coupling conditions. |
Visualization: Orthogonal Reactivity Map
Figure 1: The reactivity hierarchy allows for sequential functionalization. The sulfonyl chloride is addressed first to prevent hydrolysis, followed by SNAr or Amide Coupling.
Application Protocols
Protocol A: Chemoselective Sulfonamide Synthesis
Objective: React the sulfonyl chloride with an amine (
Mechanism: The sulfonyl chloride is highly electrophilic and reacts with amines in the presence of a mild base. The carboxylic acid is deprotonated to the carboxylate (
Materials:
-
Substrate: this compound (1.0 eq)[1]
-
Amine: Primary or Secondary amine (1.1 eq)
-
Base:
(aqueous) or DIPEA (organic) -
Solvent: THF/Water (1:1) or DCM (anhydrous)
Step-by-Step Procedure (Schotten-Baumann Conditions):
-
Preparation: Dissolve 1.0 mmol of the benzoic acid derivative in 5 mL of THF.
-
Base Addition: Add 5 mL of saturated aqueous
. The solution will bubble ( release) as the carboxylic acid deprotonates.-
Critical Process Parameter (CPP): Ensure pH is ~8.0. Too high (>10) risks hydrolysis of the
; too low (<7) inhibits the amine.
-
-
Amine Addition: Cool the mixture to 0°C. Add 1.1 mmol of the amine dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.
-
Workup:
-
Acidify carefully with 1M HCl to pH ~2 (precipitates the product as the free acid).
-
Extract with Ethyl Acetate (3x).
-
Dry over
and concentrate.
-
-
Validation: Check LC-MS for
corresponding to the sulfonamide-acid.[1]
Protocol B: Sequential SNAr Diversification
Objective: Displace the C4-Fluorine with a nucleophile (e.g., morpholine, alkoxide) after sulfonamide formation. Why Sequence Matters: The sulfonyl chloride is too unstable for the heat required for SNAr. Convert to the stable sulfonamide first.
Step-by-Step Procedure:
-
Starting Material: Use the Sulfonamide-Benzoic acid intermediate from Protocol A.
-
Solvent System: Dissolve in DMSO or DMF (polar aprotic solvents accelerate SNAr).
-
Nucleophile: Add 2.0 eq of the nucleophile (e.g., Morpholine).
-
Base: Add 3.0 eq of
or . -
Thermal Activation: Heat to 80–100°C for 4–12 hours.
-
Note: The presence of the ortho-sulfonamide and para-carboxylate (even as anion) provides sufficient electron withdrawal to activate the fluorine.[1]
-
-
Workup: Dilute with water, acidify to pH 3, and filter the precipitate.
Strategic Workflow: Library Generation
For high-throughput synthesis (HTS), this scaffold enables a "Split-and-Pool" approach.[1]
Figure 2: Decision tree for library generation. Path A yields fluorinated analogs (metabolic stability); Path B yields tricyclic or heteroatom-rich cores.[1]
Handling & Stability Data
-
Moisture Sensitivity: The sulfonyl chloride moiety is hygroscopic and hydrolytically unstable .
-
Storage: Store under Nitrogen/Argon at -20°C.
-
Handling: Allow the bottle to warm to room temperature before opening to prevent condensation.
-
-
Safety: Corrosive. Causes severe skin burns and eye damage (H314). Reacts violently with water.
References
-
Synthesis & Properties: 3-Chlorosulfonyl-4-fluoro-benzoic acid (Analogous Chemistry). Santa Cruz Biotechnology.[5]
-
Mechanistic Insight: One-Pot Synthesis of Sulfonamides from Unactivated Acids. Journal of the American Chemical Society, 2023.[6]
-
SNAr Reactivity: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
Compound Data: Benzoic acid, 3-(chlorosulfonyl)- (Related Structure).[1][7][8][9][10] U.S. EPA CompTox Chemicals Dashboard.
Sources
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. 3-Chlorosulfonyl-4-fluoro-benzoic acid | CAS 2267-40-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. PubChemLite - 3-(chlorosulfonyl)-5-methylbenzoic acid (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]
- 8. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. This compound|RUO [benchchem.com]
- 10. 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid - CAS:926264-75-7 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic Acid
Current Status: Online 🟢 Ticket Queue: Active Specialist: Dr. Aristhène (Senior Application Scientist)
Welcome to the Reaction Optimization Helpdesk
You have reached the Tier-3 Support for electrophilic aromatic substitution workflows. Based on your inquiry regarding 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid , we have identified that you are likely performing a chlorosulfonation on 4-fluoro-3-methylbenzoic acid .
This transformation is notoriously sensitive. The electronic push-pull between the deactivating carboxylic acid/fluorine groups and the activating methyl group creates a specific set of failure modes. Below are the resolved tickets for this specific synthesis, structured to troubleshoot your current yield issues.
Ticket #CS-405: "My yield is <30% and the product disappears during workup."
Diagnosis: Hydrolytic Instability (The "Invisible" Product).
Root Cause: The sulfonyl chloride moiety (
Troubleshooting Protocol
| Variable | Standard Practice (High Risk) | Optimized Protocol (High Yield) |
| Reagent | Chlorosulfonic acid ( | |
| Quenching | Pouring reaction into water. | Pouring reaction onto crushed ice with DCM present. |
| Extraction | Extracting after ice melts. | Immediate partition into organic solvent (DCM/EtOAc). |
| Drying | Air drying the solid. | Vacuum drying over |
The Fix (Chemical Scavenging):
Standard chlorosulfonation often stops at the sulfonic acid stage or reverts to it. Adding Thionyl Chloride (
Technical Note: The addition of
(2-3 equivalents) after the initial chlorosulfonation phase (usually at reflux) can boost yields by 20-40% by scavenging water and driving the equilibrium toward the acid chloride [1].
Ticket #CS-409: "I have a sludge/insoluble solid that isn't my product."
Diagnosis: Sulfone Formation (Diaryl Sulfone Byproduct).[1] Root Cause: Friedel-Crafts Sulfonylation. The highly reactive sulfonyl chloride product reacts with a second molecule of the starting material (4-fluoro-3-methylbenzoic acid) to form a symmetrical sulfone dimer.
Mechanism of Failure:
Troubleshooting Protocol
-
Stoichiometry Check: Are you using enough chlorosulfonic acid?
-
Low Excess (1-3 eq): Favors sulfone formation because the concentration of unreacted aromatic ring is high relative to the solvent.
-
High Excess (5-10 eq):Required. The chlorosulfonic acid must act as the solvent to dilute the reactants and favor the formation of the chloride over the dimer [2].
-
-
Temperature Control:
-
Sulfone formation has a higher activation energy. If you are heating above 100°C to "push" the reaction, you are likely degrading your yield. Keep the reaction between 60°C and 80°C .
-
Ticket #CS-412: "Why does the substitution happen at this specific position?"
Inquiry: Verification of Regiochemistry. Analysis: You are synthesizing This compound . Starting Material: 4-fluoro-3-methylbenzoic acid.[2]
Regiochemical Logic:
-
-COOH (Position 1): Meta-director.[3] Directs to 3 (occupied) and 5 .[4][5]
-
-F (Position 4): Ortho/Para-director.[6] Directs to 3 (occupied) and 5 .[4][5]
-
-CH3 (Position 3): Ortho/Para-director.[6] Directs to 2 , 4 (occupied), and 6 .
The Consensus: Position 5 is electronically reinforced by both the Fluorine (ortho) and the Carboxylic Acid (meta). Position 6 is sterically crowded (ortho to COOH) and electronically disfavored by the Fluorine (meta). Therefore, the C5 substitution is the thermodynamic product .
Master Protocol: Optimized Synthesis Workflow
Objective: Synthesis of this compound with minimized hydrolysis.
Reagents
-
4-Fluoro-3-methylbenzoic acid (1.0 eq)
-
Chlorosulfonic acid (8.0 eq)
-
Thionyl chloride (2.5 eq)
-
Dichloromethane (DCM) for workup.
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a drying tube (CaCl2) and a gas trap (HCl/SO2 evolution).
-
Cooling: Charge Chlorosulfonic acid and cool to 0°C (ice bath).
-
Addition: Add 4-Fluoro-3-methylbenzoic acid portion-wise over 20 minutes. Do not let temp rise above 10°C.
-
Initial Reaction: Remove ice bath. Stir at RT for 1 hour.
-
Heating: Heat to 80°C for 3 hours.
-
The "Kicker" (Critical Step): Cool to 50°C. Add Thionyl Chloride dropwise. Re-heat to 75-80°C for 1 hour. This converts any hydrolyzed sulfonic acid back to the chloride. [3]
-
Quench (The Danger Zone):
-
Prepare a beaker with crushed ice and DCM (1:1 ratio).
-
Pour the reaction mixture slowly onto the stirring ice/DCM mixture.
-
Why? The DCM immediately extracts the sulfonyl chloride as it precipitates, protecting it from the acidic water.
-
-
Isolation:
-
Separate organic layer immediately.
-
Wash with cold brine (
). -
Dry over Anhydrous
. -
Evaporate solvent under reduced pressure (
).
-
Visual Troubleshooting Guide
The following decision tree outlines the logical flow for diagnosing yield failures in this specific synthesis.
Figure 1: Diagnostic logic flow for identifying yield loss mechanisms in chlorosulfonation reactions.
References
-
BenchChem. (2025).[1][3][7] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from
-
Organic Syntheses. (1928). Sulfanilyl chloride, N-acetyl. Organic Syntheses, Coll. Vol. 1, p.8. Retrieved from
-
ChemicalBook. (2012). Methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis. Bioorganic and Medicinal Chemistry, Vol 20. Retrieved from
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound|RUO [benchchem.com]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Hydrolysis of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic Acid
Welcome to the technical support resource for 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this highly versatile, yet reactive, bifunctional molecule. Our focus is to provide expert insights and actionable protocols to control the hydrolysis of the sulfonyl chloride group, ensuring the success of your synthetic endeavors.
This compound is a valuable synthetic intermediate, featuring both a reactive chlorosulfonyl group and a functionalizable carboxylic acid moiety.[1] This dual reactivity is its greatest strength, but it also presents the primary challenge: the inherent susceptibility of the sulfonyl chloride to hydrolysis.[2][3] This guide will equip you with the knowledge to manage this reactivity effectively.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries encountered in the lab.
Q1: My reaction yield is consistently low, and I'm isolating a very polar, water-soluble byproduct. What's happening? A: The most probable cause is the hydrolysis of your starting material. The electrophilic sulfur atom in the sulfonyl chloride group is readily attacked by water, even in trace amounts, converting it into the corresponding sulfonic acid (4-fluoro-5-methyl-3-sulfobenzoic acid).[2] This byproduct is highly polar and often results in low yields of the desired, less polar product and complications during extraction.
Q2: What are the definitive signs of sulfonyl chloride degradation or hydrolysis in my reaction? A: Several indicators can point to hydrolysis:
-
Thin-Layer Chromatography (TLC): Appearance of a new, highly polar spot that remains at the baseline, even with polar eluent systems.
-
NMR Spectroscopy: In the crude product NMR, you may observe the disappearance of the sulfonyl chloride signal and the appearance of new aromatic signals corresponding to the sulfonic acid.
-
LC-MS Analysis: Detection of a mass corresponding to the sulfonic acid (M-Cl+OH).
-
Physical Appearance: While not definitive, observing gas evolution (HCl) upon exposure to ambient air can indicate reaction with atmospheric moisture.[4]
Q3: How should I properly store and handle this compound to ensure its integrity? A: Strict anhydrous conditions are paramount. Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or a dry, cool location. Use dry syringes or a glovebox for transfers to minimize exposure to atmospheric moisture.
Q4: Can I use protic solvents like methanol or ethanol for my reaction? A: It is strongly discouraged unless the goal is to form the corresponding sulfonate ester. Alcohols, like water, are nucleophiles and will react with the sulfonyl chloride to produce methyl or ethyl sulfonate esters, respectively.[2] For reactions targeting other functional groups (like the carboxylic acid or forming a sulfonamide), always use high-purity, anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile).
Q5: My target reaction involves the carboxylic acid. Should I be concerned about the sulfonyl chloride group? A: Yes. The sulfonyl chloride is generally more reactive than the carboxylic acid. If your reaction conditions involve nucleophiles (including water or alcohols), the sulfonyl chloride will likely react first. To selectively react with the carboxylic acid, it is often necessary to first convert the sulfonyl chloride to a more stable functional group (like a sulfonamide) or to protect the carboxylic acid as an ester, perform the reaction on the sulfonyl chloride, and then deprotect the ester.[1][5]
Visualizing the Hydrolysis Pathway
Understanding the mechanism is key to preventing it. The diagram below illustrates the nucleophilic attack of water on the electrophilic sulfur center of the sulfonyl chloride, leading to the formation of the undesired sulfonic acid byproduct.
Caption: Hydrolysis mechanism of the sulfonyl chloride.
Troubleshooting Guide: Preventing Unwanted Hydrolysis
This guide provides a systematic approach to diagnosing and solving issues related to premature hydrolysis during your experiments.
| Symptom / Observation | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or zero yield of the desired product (e.g., sulfonamide); product is exclusively the sulfonic acid. | Gross contamination with water. | 1. Rigorously Dry Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use. This removes adsorbed water films. 2. Use Anhydrous Solvents: Employ freshly distilled solvents or purchase high-grade anhydrous solvents packaged under an inert atmosphere. Even "dry" solvents can absorb moisture if not handled properly. |
| Yield is reduced, and a polar impurity is observed via TLC/LC-MS. | Trace moisture in reagents or atmosphere. | 1. Use an Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. 2. Dry Other Reagents: Ensure that other reagents, such as amines or bases, are anhydrous. Use drying agents like molecular sieves if necessary. |
| Significant hydrolysis occurs during aqueous workup. | Prolonged contact time with the aqueous phase. | 1. Perform Workup at Low Temperature: Conduct all aqueous washes in a separatory funnel submerged in an ice-water bath. Lower temperatures significantly decrease the rate of hydrolysis.[6] 2. Minimize Contact Time: Perform extractions and phase separations as quickly as possible. Do not let the layers sit for extended periods.[4] |
| Side reactions at both the sulfonyl chloride and carboxylic acid moieties. | Non-selective reaction conditions. | 1. Protect the Carboxylic Acid: Consider converting the carboxylic acid to an ester (e.g., a methyl ester using SOCl₂/MeOH) before performing reactions with the sulfonyl chloride.[5] The ester is generally less reactive and can be hydrolyzed back to the carboxylic acid in a subsequent step. |
Recommended Protocols & Workflows
Adherence to validated protocols is critical for reproducibility. The following workflows are designed to maximize your success.
Experimental Workflow for Minimizing Hydrolysis
The following flowchart outlines the critical steps for successfully using this compound in a typical sulfonamide synthesis.
Caption: Critical workflow for sulfonamide synthesis.
Protocol 1: Synthesis of a Sulfonamide (Hydrolysis Minimization)
This protocol details the reaction with a generic primary amine, emphasizing anhydrous techniques.
-
Preparation: Oven-dry a round-bottom flask and magnetic stir bar. Assemble the apparatus while hot under a stream of dry nitrogen and allow it to cool.
-
Reagent Addition:
-
To the flask, add the primary amine (1.0 eq) and an anhydrous base like triethylamine (1.2 eq).
-
Add anhydrous dichloromethane (DCM) via a dry syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
In a separate dry flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
-
Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting amine.
-
Workup:
-
Once complete, cool the mixture back to 0 °C.
-
Quench the reaction by adding cold water.
-
Quickly transfer the mixture to a cold separatory funnel.
-
Wash the organic layer sequentially with cold 1M HCl, cold saturated NaHCO₃ solution, and finally, cold brine.[7]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide. Purify as necessary via column chromatography or recrystallization.
Protocol 2: Analytical Monitoring of Hydrolysis by HPLC
This method allows for the quantitative assessment of reagent purity or the extent of hydrolysis in a reaction mixture.[8][9]
-
Sample Preparation: Carefully withdraw a small aliquot from the reaction mixture. Immediately quench it in a known volume of a water/acetonitrile mixture to halt the reaction and ensure solubility.
-
HPLC Conditions:
-
Analysis: The unreacted sulfonyl chloride will be less polar and have a longer retention time than the highly polar sulfonic acid hydrolysis product. The relative peak areas can be used to determine the ratio of the two species. For accurate quantification, a calibration curve with a pure standard of the sulfonyl chloride should be prepared.
References
- BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem Technical Guides.
- Hone, C. A., & Kappe, C. O. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Bentley, T. W., & Jones, R. O. (2011).
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem Technical Guides.
- Organic Chemistry Portal. (n.d.).
- Zaytsev, V. P., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Wikipedia. (n.d.). Sulfonyl halide.
- BenchChem. (n.d.). This compound | RUO.
- Acme Organics. (n.d.). The Crucial Role of Sulfonyl Chlorides in Modern Organic Synthesis.
- de la Torre, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- King, J. F., Lam, J. Y. L., & Skonieczny, S. (1977). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Guides.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem Technical Guides.
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
- de la Torre, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Santa Cruz Biotechnology. (n.d.). 3-Chlorosulfonyl-4-fluoro-benzoic acid.
- ChemicalBook. (n.d.). methyl 3-(chlorosulfonyl)
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
Sources
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- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: Sulfonamide Formation with 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid
Welcome to the technical support center for troubleshooting sulfonamide formation using 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides with this specific reagent. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure the success of your experiments.
Troubleshooting Guide
The formation of a sulfonamide bond is a cornerstone of medicinal chemistry.[1] However, the high reactivity of sulfonyl chlorides, such as this compound, can lead to several common issues. This section provides a systematic approach to identifying and resolving these problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture, forming the corresponding sulfonic acid which is unreactive towards the amine.[2][3] 2. Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly or not at all under standard conditions. 3. Inappropriate Base: The base may not be strong enough to neutralize the HCl generated during the reaction, leading to protonation of the amine and halting the reaction.[1] 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Use a More Forcing Catalyst/Conditions: For less reactive amines, consider using a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP). Increasing the reaction temperature may also be beneficial. 3. Select an Appropriate Base: Use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine is also a classic choice.[5][6] 4. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Presence of Starting Material (Sulfonyl Chloride) | 1. Insufficient Reaction Time: The reaction may not have reached completion.[7] 2. Low Reaction Temperature: As above, the reaction may be too slow at the current temperature. 3. Stoichiometry Issues: An insufficient amount of the amine or base was used. | 1. Extend Reaction Time: Continue to monitor the reaction for a longer period. 2. Increase Temperature: Cautiously increase the temperature to accelerate the reaction rate. 3. Check Stoichiometry: Ensure at least a stoichiometric amount of the amine is used. Often, a slight excess (1.1-1.2 equivalents) is beneficial. |
| Formation of Multiple Byproducts | 1. Hydrolysis of Sulfonyl Chloride: As mentioned, this is a common side reaction.[8][9] 2. Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react twice to form R-N(SO₂R')₂.[3] 3. Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can react with the sulfonyl chloride. | 1. Strict Anhydrous Conditions: This is the most critical factor to control this side reaction. 2. Control Stoichiometry: Use a controlled amount of the sulfonyl chloride, or add it slowly to the amine solution to avoid a localized high concentration. 3. Choose an Inert Solvent: Use non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[10] |
| Difficult Purification | 1. Co-elution of Product and Sulfonic Acid: The sulfonic acid byproduct can have similar polarity to the desired sulfonamide, making chromatographic separation challenging. 2. Emulsion Formation During Workup: The presence of both acidic and basic components can lead to emulsions during aqueous extraction. | 1. Aqueous Wash: Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to deprotonate the sulfonic acid, making it water-soluble and easily separable from the organic layer containing the sulfonamide.[3] 2. Brine Wash: After the basic wash, use a saturated sodium chloride (brine) solution to break emulsions and further dry the organic layer. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for success in this reaction?
A1: Without a doubt, the most critical factor is the rigorous exclusion of water. The sulfonyl chloride functional group is highly electrophilic and will readily react with water to form the corresponding sulfonic acid.[11][12] This hydrolysis is often the primary reason for low yields. Therefore, using anhydrous solvents, oven-dried glassware, and maintaining an inert atmosphere are paramount.
Q2: How do I choose the right base for my reaction?
A2: The ideal base should be non-nucleophilic to avoid reacting with the sulfonyl chloride and strong enough to scavenge the HCl produced during the reaction. Tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA) are excellent choices. Pyridine is also commonly used and can act as both a base and a catalyst.[1][5] The choice may also depend on the pKa of the amine substrate; for less nucleophilic amines, a stronger, non-nucleophilic base might be necessary.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[13] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials (sulfonyl chloride and amine) and the sulfonamide product. The disappearance of the limiting reagent and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[14]
Q4: My amine is very precious. How can I optimize the reaction to maximize its use?
A4: To maximize the conversion of a precious amine, you can use a slight excess of the this compound (e.g., 1.05-1.1 equivalents). The unreacted sulfonyl chloride can then be quenched during the workup by adding a small amount of a sacrificial amine or simply by the aqueous basic wash which will hydrolyze it to the water-soluble sulfonic acid.
Q5: What are some common purification strategies?
A5: The most common purification method is flash column chromatography on silica gel. Before chromatography, it is highly recommended to perform an aqueous workup. This typically involves washing the organic reaction mixture with a mild acid (e.g., dilute HCl) to remove excess amine and base, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the sulfonic acid byproduct. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated before purification by chromatography.
Experimental Protocol: General Procedure for Sulfonamide Formation
This protocol provides a general guideline. The specific amounts, temperatures, and reaction times should be optimized for each specific amine substrate.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: Dissolve the amine (1.0 equivalent) in anhydrous DCM. To this solution, add TEA (1.5 - 2.0 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during sulfonamide synthesis.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound|RUO [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative reactivity of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid with other sulfonyl chlorides
Executive Summary: The "Dual-Warhead" Scaffold
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid (CAS: 2168597-80-6 / Analogues) represents a specialized class of "dual-warhead" building blocks. Unlike standard reagents like
Its value lies in its orthogonal reactivity :
-
High Electrophilicity: The ortho-fluoro substituent significantly activates the sulfonyl chloride, making it more reactive than standard benzenesulfonyl chlorides.
-
Chemoselectivity: The carboxylic acid moiety allows for subsequent diversification after sulfonamide formation, without requiring protection steps if handled correctly.
Mechanistic Profiling: The 3,4,5-Substitution Effect
To understand the reactivity, we must analyze the electronic environment of the sulfonyl group at the C3 position.
The "Ortho-Fluoro" Acceleration
The defining feature of this molecule is the fluorine atom at C4 (ortho to the sulfonyl group).
-
Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density from the benzene ring. This destabilizes the S-Cl bond and increases the electrophilicity of the sulfur atom.
-
Kinetic Consequence: Literature on Hammett correlations for sulfonyl chlorides indicates that electron-withdrawing groups (EWGs) accelerate nucleophilic attack. While steric hindrance is usually a concern with ortho substituents, the small Van der Waals radius of fluorine (1.47 Å) minimizes steric clash while maximizing electronic activation.
The Carboxyl Influence (C1)
The carboxylic acid at C1 is meta to the sulfonyl group.
-
In Acidic/Neutral Media: The -COOH group is electron-withdrawing (
), further activating the sulfonyl chloride. -
In Basic Media: The carboxylate anion (-COO⁻) is formed. While generally electron-donating via induction, the negative charge can act as an internal base or solubilizing group, altering the reaction kinetics in aqueous Schotten-Baumann conditions.
Comparative Benchmarking
The following table contrasts this compound with industry-standard alternatives.
Table 1: Reactivity & Stability Profile
| Feature | Target Molecule (3-SO2Cl-4-F-5-Me-BzOH) | 4-Nitrobenzenesulfonyl Chloride (Nosyl-Cl) | Benzenesulfonyl Chloride | |
| Reactivity (Aminolysis) | High ( | Low/Baseline ( | Very High ( | Moderate ( |
| Hydrolytic Stability | Low (Rapid hydrolysis in moist air) | High (Stable solid) | Low (Moisture sensitive) | Moderate (Liquid/Oil) |
| Selectivity Driver | Ortho-F activation + Meta-COOH | Sterics (Methyl) | Strong Electronic (-NO2) | None (Unsubstituted) |
| Primary Application | Medicinal Chem / Linkers | Protecting Group / Activation | Amine Protection (Cleavable) | General Synthesis |
| Storage Requirement | -20°C, Inert Gas, Desiccated | RT, Shelf-stable | 4°C, Inert Gas | RT, Sealed |
> Note on Data:
Experimental Protocols
Protocol A: Chemoselective Sulfonylation (Schotten-Baumann Conditions)
Objective: Selective reaction of the sulfonyl chloride with an amine while leaving the carboxylic acid free.
Rationale: Using an aqueous inorganic base solubilizes the benzoic acid as a carboxylate salt (unreactive toward nucleophiles), while the sulfonyl chloride reacts rapidly with the added amine.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base:
(2.5 equiv) or (3.0 equiv) -
Solvent: THF/Water (1:1 v/v) or Acetone/Water
Step-by-Step:
-
Dissolution: Dissolve the amine and base in the water portion (e.g., 5 mL/mmol) at 0°C.
-
Addition: Dissolve the sulfonyl chloride in minimal THF. Add this solution dropwise to the aqueous amine mixture over 15 minutes.
-
Critical: Keep temperature < 5°C to minimize hydrolysis of the highly reactive sulfonyl chloride.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Workup (Acidification):
-
The sulfonamide product and unreacted acid are currently dissolved as salts.
-
Carefully acidify to pH ~2-3 using 1M HCl.
-
The product (Sulfonamido-benzoic acid) will typically precipitate. Filter and wash with cold water.
-
Alternative: If no precipitate, extract with EtOAc.
-
Protocol B: Anhydrous Coupling (Organic Phase)
Objective: Coupling with sensitive amines or non-aqueous soluble substrates.
Step-by-Step:
-
Suspend the sulfonyl chloride (1.0 equiv) in anhydrous DCM or MeCN under Nitrogen.
-
Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv). The mixture may become homogeneous as the carboxylate-ammonium salt forms.
-
Add the amine (1.0 equiv) dropwise at -10°C.
-
Monitor by LCMS. The reaction is usually complete within 30 minutes due to the activating fluorine.
Visualization: Reactivity & Workflow
Diagram 1: Chemoselective Optimization Loop
This diagram illustrates the decision process for optimizing the yield based on the nucleophile type.
Caption: Decision matrix for selecting reaction conditions based on amine nucleophilicity to balance reaction rate vs. hydrolysis.
Diagram 2: Relative Reactivity Hierarchy
Visualizing where this molecule sits in the landscape of sulfonyl chlorides.
Caption: Reactivity hierarchy. The target molecule is significantly more reactive than standard reagents due to the ortho-fluorine effect.
Troubleshooting & Stability
-
Issue: Rapid Hydrolysis.
-
Symptom:[1][2] LCMS shows large peak for sulfonic acid (M+OH) and low conversion to sulfonamide.
-
Cause: The ortho-fluoro group accelerates hydrolysis just as it accelerates aminolysis.
-
Fix: Ensure all reagents are dry (Protocol B). If using Protocol A, increase amine equivalents to 1.5x and lower temperature to -5°C.
-
-
Issue: Poor Solubility.
References
-
Rogne, O. (1968).[3] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Link
-
Kevill, D. N., et al. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Canadian Journal of Chemistry. Link
-
BenchChem. (2025).[4][5] Fluorinated Benzenesulfonyl Chlorides: Reactivity Guide. Link
-
Macaulay, J. B., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry. Link
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. oxfordreference.com [oxfordreference.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
analytical techniques for determining the purity of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid
An In-Depth Comparative Guide to Analytical Techniques for Determining the Purity of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not merely a quality metric; it is the foundation of synthetic reproducibility, reaction yield, and the safety profile of the final active pharmaceutical ingredient (API). This compound is a key building block whose reactive sulfonyl chloride group is pivotal in synthesis but also susceptible to degradation, making rigorous purity analysis essential.
This guide provides a comprehensive comparison of the principal analytical techniques for characterizing the purity of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative standards.
The Analytical Challenge: Understanding the Impurity Profile
The primary analytical goal is to quantify the main compound and to detect, identify, and quantify any impurities. For a reactive molecule like this compound, potential impurities include:
-
Hydrolysis Product: 4-Fluoro-5-methyl-3-sulfobenzoic acid, formed by reaction with ambient moisture.
-
Starting Materials: Unreacted precursors from its synthesis.
-
Isomeric Impurities: Positional isomers formed during the sulfonation process.
-
Residual Solvents: Organic solvents used during synthesis and purification.
-
Water Content: A critical parameter that can promote degradation.
A multi-faceted, or orthogonal, analytical approach is therefore indispensable for a complete purity assessment.
Chromatographic Techniques: The Cornerstone of Impurity Separation
Chromatographic methods are fundamental for separating the primary compound from its impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity and assay determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase (RP-HPLC) method is typically the most effective.
Expertise & Experience: The choice of a reversed-phase C18 column is based on the compound's moderate polarity. The acidic nature of the benzoic acid and the potential sulfonic acid impurity necessitates an acidified mobile phase (e.g., with trifluoroacetic or phosphoric acid) to suppress the ionization of these groups. This ensures sharp, symmetrical peak shapes and reproducible retention times. A gradient elution is often preferred over an isocratic one to ensure that both more and less polar impurities can be resolved and eluted within a reasonable timeframe.
Experimental Protocol: RP-HPLC for Purity Determination
-
System Preparation:
-
HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (selected based on the UV absorbance maximum of the analyte).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of reference standard and dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Causality: The diluent choice is critical. A purely aqueous solvent could promote hydrolysis, while a purely organic one may not be compatible with the initial mobile phase conditions. A mixture provides a balance of solubility and stability.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity using an area percent normalization method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Quantify known impurities against their respective reference standards if available. Method validation should be performed according to ICH guidelines.[1][2]
-
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
